molecular formula C7H15N B12311263 3-(1-Methylcyclopropyl)propan-1-amine

3-(1-Methylcyclopropyl)propan-1-amine

Cat. No.: B12311263
M. Wt: 113.20 g/mol
InChI Key: YHXCFPMSOIXPTP-UHFFFAOYSA-N
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Description

3-(1-Methylcyclopropyl)propan-1-amine is an organic compound with the molecular formula C7H15N It is a liquid at room temperature and is known for its unique structural feature of a cyclopropyl ring attached to a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methylcyclopropyl)propan-1-amine typically involves the reaction of 1-methylcyclopropylcarbinol with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under hydrogenation conditions. The reaction proceeds as follows: [ \text{1-Methylcyclopropylcarbinol} + \text{Ammonia} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Methylcyclopropyl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

3-(1-Methylcyclopropyl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Methylcyclopropyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclopropyl ring may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    Cyclopropylamine: Similar structure but lacks the propan-1-amine chain.

    1-Methylcyclopropylamine: Similar structure but lacks the extended propan-1-amine chain.

    Propan-1-amine: Lacks the cyclopropyl ring.

Uniqueness: 3-(1-Methylcyclopropyl)propan-1-amine is unique due to the presence of both the cyclopropyl ring and the propan-1-amine chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

3-(1-methylcyclopropyl)propan-1-amine

InChI

InChI=1S/C7H15N/c1-7(4-5-7)3-2-6-8/h2-6,8H2,1H3

InChI Key

YHXCFPMSOIXPTP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)CCCN

Origin of Product

United States

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